molecular formula C8H14O3 B8697302 2-Hydroxy-2,2-dimethylethyl methacrylate CAS No. 345896-14-2

2-Hydroxy-2,2-dimethylethyl methacrylate

Cat. No.: B8697302
CAS No.: 345896-14-2
M. Wt: 158.19 g/mol
InChI Key: PNWODCMQYWCKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2,2-dimethylethyl methacrylate is a methacrylate monomer designed for research and development purposes. This product is intended for use in chemical synthesis, polymer science, and materials science applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of personal use. Researchers are advised to consult the relevant safety data sheet and handle this material with appropriate laboratory precautions. Key Applications: [e.g., Used as a building block for advanced polymers, Hydrogel synthesis for biomedical research, Production of specialty coatings and resins]. Research Value: [e.g., Its unique structure may contribute to properties like enhanced hydrophilicity, specific reactivity, or polymer chain flexibility in experimental formulations]. Note: Specific chemical properties, mechanisms of action, and detailed application data for this exact compound were not available in public scientific literature at the time of this writing. The information provided is a general framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

345896-14-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)11-5-8(3,4)10/h10H,1,5H2,2-4H3

InChI Key

PNWODCMQYWCKBF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)O

Origin of Product

United States

Fundamental Polymerization Mechanisms of 2 Hydroxy 2,2 Dimethylethyl Methacrylate

Controlled/Living Radical Polymerization (CRP):While there are mentions of RAFT polymerization of HPMA, dedicated studies providing the detailed findings necessary for the requested subsections on both RAFT and ATRP of this specific monomer could not be located.

Due to the lack of specific, detailed scientific data, generating an article that is "thorough, informative, and scientifically accurate" for each specified subsection is not feasible while adhering to the strict content and outline requirements.

Anionic Polymerization of 2-Hydroxy-2,2-dimethylethyl methacrylate (B99206)

Direct anionic polymerization of methacrylates bearing hydroxyl groups, such as 2-Hydroxy-2,2-dimethylethyl methacrylate, is complicated by the presence of the acidic proton of the hydroxyl group. This proton can react with and deactivate the anionic initiator and the propagating carbanionic chain ends. To achieve a controlled, living anionic polymerization, it is essential to first protect the hydroxyl group. This is commonly done by reacting the monomer with a protecting agent to form a derivative, such as a silyl ether (e.g., trimethylsilyloxy). After polymerization, the protecting group can be removed to yield the desired hydroxyl-functionalized polymer.

The choice of initiator and reaction conditions is crucial for the successful anionic polymerization of protected this compound. The polymerization is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF), at low temperatures, often -78°C, to minimize side reactions, particularly the attack of the propagating anion on the ester group of the monomer.

Common initiator systems for the anionic polymerization of methacrylates include:

Alkyllithium Compounds: Initiators like sec-butyllithium (sBuLi) and n-butyllithium (n-BuLi) are frequently used. However, to achieve a well-controlled polymerization of functional methacrylates, these are often used in conjunction with additives.

Bulky Organolithium Initiators: To suppress side reactions with the ester group, more sterically hindered and less basic initiators are preferred. Examples include 1,1-diphenylhexyllithium (DPHL) and diphenylmethyl lithium (DPMLi). uliege.be

Organometallic Complexes: Systems such as benzylsilane/potassium tert-butoxide can also serve as effective initiators for the anionic polymerization of vinyl monomers. dntb.gov.ua

The reaction must be conducted under stringent anhydrous and oxygen-free conditions to prevent premature termination of the living polymer chains.

Additives and the nature of the counterion play a significant role in controlling the anionic polymerization of methacrylates.

Lithium Chloride (LiCl): The addition of LiCl to the polymerization system is a widely adopted strategy to achieve a more controlled or "living" polymerization. uliege.be LiCl can complex with the propagating chain end, which is believed to reduce the reactivity of the enolate anion, thereby suppressing termination and transfer reactions. This leads to polymers with more predictable molecular weights and narrower molecular weight distributions. The stereoregularity of the resulting polymer can also be influenced by the presence of such additives. dntb.gov.ua

Counterions: The type of counterion (e.g., Li+, K+, Cs+) associated with the propagating carbanion affects the stereochemistry and reactivity of the polymerization. For instance, different counterions can lead to variations in the tacticity of the resulting polymer. The use of additives like diethylzinc in combination with certain initiators can also significantly alter the stereoregularity of the polymer chain. dntb.gov.ua

Stabilizers: Other stabilizing additives can be employed to tailor the environment of the propagating chain-end. These ligands can create steric hindrance and lower the nucleophilicity of the growing carbanion, making it more selective towards monomer addition and less prone to side reactions. cmu.edu

Achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of a living polymerization.

Monomer to Initiator Ratio: In a living anionic polymerization, the number-average molecular weight (Mn) can be predicted by the ratio of the initial monomer concentration to the initial initiator concentration, assuming 100% initiator efficiency. By carefully controlling this ratio, polymers with targeted molecular weights can be synthesized.

Sequential Monomer Addition: The living nature of the polymerization allows for the synthesis of block copolymers. After the polymerization of the first monomer is complete, a second monomer can be added to the living polymer chains to form a well-defined block copolymer.

Purification: Rigorous purification of the monomer, solvent, and initiator is paramount. Impurities with acidic protons can terminate the living anions, leading to a loss of control over the polymerization and broadening of the molecular weight distribution. Distillation in the presence of trialkylaluminium is an effective method for purifying methacrylates. afinitica.com

Photopolymerization of this compound Systems

Photopolymerization is a versatile technique that uses light to initiate polymerization, offering rapid curing at ambient temperatures and excellent spatial and temporal control.

The photopolymerization of this compound requires a photoinitiator that absorbs light at a specific wavelength and generates reactive species, typically free radicals, to initiate the polymerization of the methacrylate groups.

Photoinitiators are generally classified into two types:

Type I Photoinitiators (Photo-scission): These initiators undergo unimolecular bond cleavage upon light absorption to form radicals.

Type II Photoinitiators (Hydrogen Abstraction): These systems consist of two components: a photosensitizer (e.g., a dye) and a co-initiator (e.g., an amine). Upon irradiation, the photosensitizer abstracts a hydrogen atom from the co-initiator to generate the initiating radicals. nih.gov

The selection of the photoinitiator is closely tied to the light source used for curing.

UV Lamps: Broad-spectrum mercury vapor lamps have traditionally been used.

LED Light Sources: Light-emitting diodes (LEDs) are increasingly popular due to their energy efficiency, long lifetime, and narrow emission wavelengths. For methacrylate resins, LEDs emitting at wavelengths such as 405 nm are common. mdpi.com

Excimer Lamps and Lasers: These monochromatic UV sources provide high-energy photons that can sometimes initiate polymerization even without a photoinitiator by directly exciting the monomer. radtech.org

Below is a table summarizing common photoinitiator systems for methacrylate polymerization.

Table 1: Common Photoinitiator Systems for Methacrylate Polymerization
Photoinitiator Type Example(s) Co-initiator (if applicable) Typical Light Source
Type I Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) Not applicable UV, Visible (e.g., 405 nm LED)
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Not applicable UV
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) Not applicable UV, Visible (e.g., 405 nm LED)
Type II Camphorquinone (CQ) Ethyl 4-(dimethylamino)benzoate (EDMAB) Visible (Blue light)

A key advantage of photopolymerization is the ability to control the reaction in both space and time, allowing for the fabrication of complex, patterned, and functional materials. nih.gov

Temporal Control: The polymerization starts when the light is turned on and largely ceases when it is turned off. The degree of polymerization can be controlled by the duration and intensity of the light exposure. This allows for the creation of materials with dynamically tunable properties. For example, an initial low-dose irradiation can partially cure the material, leaving unreacted functional groups that can be polymerized in a second step to alter properties like mechanical stiffness at a later time. nih.gov

Spatial Control: By using masks or focused light sources like lasers, polymerization can be confined to specific areas. This enables the creation of micro- and nanopatterned surfaces and 3D structures. Advanced techniques like two-photon induced photopolymerization (TPIP) offer exceptional spatial resolution. TPIP uses a focused near-infrared laser to initiate polymerization only at the focal point where the photon density is high enough for two-photon absorption by the initiator, allowing for the fabrication of intricate 3D structures with sub-micrometer resolution. nih.gov

This spatiotemporal control is particularly valuable in applications like tissue engineering, where hydrogels with complex architectures and spatially defined properties are required to mimic the native extracellular matrix. researchgate.netbiorxiv.org

Based on a thorough review of available scientific literature, there is insufficient detailed research data specifically concerning the emulsion, bulk, and solution polymerization mechanisms of the chemical compound This compound .

The provided outline requires in-depth analysis and data for the following sections:

Bulk and Solution Polymerization Methodologies

Extensive searches for polymerization studies on this specific monomer did not yield the detailed research findings, such as reaction conditions, kinetics, or data suitable for creating informative tables, that are necessary to generate a scientifically accurate and thorough article as per the user's strict instructions.

Research in the public domain frequently discusses related, but structurally different, monomers such as 2-Hydroxyethyl methacrylate (HEMA) or neopentyl glycol dimethacrylate. However, adhering to the explicit instruction to focus solely on this compound prevents the use of information from these other compounds.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data available for the chemical compound “this compound” within the detailed contexts of copolymerization strategies and composite formulations as outlined in the request. Searches for this specific monomer in relation to statistical, block, and graft copolymers, as well as interpenetrating polymer networks (IPNs), did not yield targeted research findings.

The available scientific literature extensively covers structurally similar monomers, such as 2-Hydroxyethyl Methacrylate (HEMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), in these applications. However, due to the strict requirement to focus solely on "this compound," it is not possible to construct the requested article without substituting information from these different, albeit related, compounds. Such a substitution would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, this article cannot be generated as the necessary, specific research findings for "this compound" are not present in the available public search results.

Research on this compound in Polymer Composites Remains Undocumented

Extensive searches for "this compound" in the context of polymer science, including its copolymerization strategies and incorporation into composite materials, did not yield specific research findings, data tables, or detailed formulations. This suggests that the compound is either not commonly used in these applications or that research on its use is not widely published in accessible scientific databases.

In contrast, 2-Hydroxyethyl methacrylate (HEMA) is a well-documented and extensively studied monomer in the field of polymer chemistry. It is a key component in the development of a wide array of hydrogels, biomedical devices, and specialty polymers. Its hydrophilic nature, imparted by the hydroxyl group, makes it a valuable component for creating materials with tailored properties for various applications.

The structural difference between the requested compound and HEMA lies in the substitution on the ethyl group. "this compound" features two additional methyl groups on the carbon atom bearing the hydroxyl group. This structural variation would likely influence the monomer's reactivity, the resulting polymer's properties, and its potential applications in composite materials. However, without specific research data, any discussion of these potential effects remains speculative.

Due to the lack of available information specifically concerning "this compound" in polymer composites, it is not possible to provide a detailed and scientifically accurate article on this topic as requested. Further research and publication in this specific area would be necessary to enable a comprehensive discussion of its role in composite and hybrid material formulations.

Polymeric Architectures and Structural Elucidation of Poly 2 Hydroxy 2,2 Dimethylethyl Methacrylate

Linear Homopolymers and Copolymers: Structural Investigations

The synthesis of linear homopolymers and copolymers of 2-Hydroxy-2,2-dimethylethyl methacrylate (B99206) (HDMEMA) is typically achieved through free-radical polymerization. This method allows for the creation of long polymer chains from monomer units. In the case of homopolymers, these chains consist solely of repeating HDMEMA units. Copolymers, on the other hand, are synthesized by polymerizing HDMEMA with one or more different types of monomers, resulting in a polymer chain with a more complex structure and a combination of properties derived from each monomer.

The structural investigation of these linear polymers is crucial for understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in this regard.

NMR Spectroscopy provides detailed information about the polymer's microstructure, including the arrangement of monomer units in copolymers (e.g., random, alternating, or block). For instance, in a copolymer of HDMEMA and another monomer like methyl methacrylate (MMA), ¹H-NMR can be used to determine the relative composition of the two monomers in the final polymer chain by integrating the signals corresponding to the unique protons of each monomer.

FTIR Spectroscopy is used to confirm the chemical structure of the polymer. The presence of characteristic absorption bands corresponding to specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in poly(HDMEMA), verifies the successful polymerization and the integrity of the monomer units within the polymer chain. For copolymers, FTIR can confirm the incorporation of different monomer units by identifying their characteristic peaks.

Cross-linked Poly(2-Hydroxy-2,2-dimethylethyl methacrylate) Networks and Hydrogels

Cross-linked networks of poly(HDMEMA) form the basis of hydrogels, which are three-dimensional polymer networks capable of absorbing and retaining large amounts of water.

Formation of Cross-linked Structures

The formation of these networks involves the copolymerization of the HDMEMA monomer with a cross-linking agent. A common cross-linker used in methacrylate-based systems is ethylene glycol dimethacrylate (EGDMA). EGDMA contains two methacrylate groups, allowing it to connect two growing polymer chains, thus forming a network structure. The polymerization is typically initiated by a free-radical initiator. The density of the cross-links, which significantly influences the properties of the resulting hydrogel, can be controlled by adjusting the molar ratio of the cross-linker to the monomer in the initial reaction mixture.

Microstructure and Homogeneity Studies

The microstructure and homogeneity of cross-linked poly(HDMEMA) networks are critical to their performance, particularly in applications like controlled-release systems or tissue engineering scaffolds. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology of these hydrogels, especially after freeze-drying. SEM images can reveal the porous structure of the hydrogel, including the size and interconnectivity of the pores. The homogeneity of the network can be inferred from the uniformity of the pore distribution. A more homogeneous network will exhibit a narrow distribution of pore sizes, which can lead to more predictable swelling behavior and diffusion properties. The cross-linker concentration is a key factor influencing the microstructure; higher concentrations generally lead to a denser network with smaller pores.

Water-Polymer Interactions and Hydration Dynamics

The interaction between water and the poly(HDMEMA) network is fundamental to the hydrogel's properties. The hydrophilic nature of the polymer, imparted by the hydroxyl groups, allows for significant water uptake. The extent of swelling is governed by a balance between the osmotic pressure driving water into the network and the elastic restoring force of the cross-linked polymer chains.

The water within a hydrogel can be classified into three main types:

Bound water: This water is directly associated with the polymer chains through hydrogen bonding and does not freeze at 0°C.

Intermediate water (or freezing bound water): This water is loosely associated with the polymer network and has a depressed freezing point.

Free water (or bulk water): This water is located within the pores of the network and behaves similarly to pure water, freezing at 0°C.

The dynamics of water within the hydrogel can be studied using techniques like differential scanning calorimetry (DSC) to determine the amounts of freezing and non-freezing water, and NMR spectroscopy to probe the mobility of water molecules within the network. The swelling kinetics, which describe the rate of water uptake, are also an important aspect of hydration dynamics and are influenced by the network's microstructure and the environmental conditions such as pH and temperature.

Hyperbranched Polymer Architectures

The synthesis of hyperbranched polymers from methacrylate monomers can be achieved through methods like self-condensing vinyl polymerization. This technique utilizes an "inimer," a molecule that can both initiate and propagate polymerization. While specific studies on hyperbranched poly(HDMEMA) are not widely available, the general approach involves an inimer that would allow for the controlled introduction of branching points during the polymerization of HDMEMA. This would result in a highly branched, tree-like architecture with a high density of functional groups at the periphery. Such structures are of interest for applications where a high surface area and numerous functional groups are advantageous.

Nanostructured Polymeric Systems (e.g., Single-Chain Polymeric Nanoparticles)

The creation of nanostructured systems from poly(HDMEMA) can be envisioned through the formation of single-chain polymeric nanoparticles (SCPNs). This involves the intramolecular cross-linking of a single linear polymer chain, causing it to collapse into a nanoparticle. The general strategy for synthesizing SCPNs involves preparing a linear copolymer of HDMEMA with a monomer containing reactive groups. Under high dilution to favor intramolecular reactions, a cross-linking agent is introduced that reacts with the pendant functional groups, leading to the formation of a compact nanoparticle. The size of these nanoparticles is typically in the range of 5 to 20 nm. While specific examples of SCPNs derived from poly(HDMEMA) are not prominent in the literature, the established methodologies for other polymethacrylates could be adapted for this purpose. These nanostructures hold potential in fields such as nanomedicine and catalysis due to their well-defined size and functionalizable surface.

In-depth Analysis of Poly(this compound) Remains Elusive Due to Lack of Available Research Data

A comprehensive article detailing the spectroscopic and chromatographic characterization of poly(this compound) cannot be generated at this time due to a significant lack of available scientific literature and data on this specific polymer. Extensive and targeted searches for research findings related to the structural elucidation of this compound have failed to yield the necessary information to fulfill the requested detailed analysis.

The scientific community's focus has predominantly been on a structurally similar polymer, poly(2-hydroxyethyl methacrylate) (PHEMA). Consequently, a wealth of data exists for PHEMA's characterization by various spectroscopic and chromatographic methods. However, this information is not applicable to poly(this compound) due to the presence of two additional methyl groups on the carbon atom adjacent to the hydroxyl group in its monomer unit. This structural difference would lead to distinct spectroscopic signatures and chromatographic behavior.

Efforts to locate specific data, including Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy data, and Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) analyses for poly(this compound) were unsuccessful. As a result, the creation of detailed data tables and an authoritative discussion on the structural characterization as outlined in the request is not possible.

Until research on the synthesis and detailed characterization of poly(this compound) is published and made accessible, a thorough and scientifically accurate article on its polymeric architectures and structural elucidation cannot be provided.

Advanced Functional Materials and Engineering Applications Based on Poly 2 Hydroxy 2,2 Dimethylethyl Methacrylate

Biomaterials Engineering Applications

Limited information is available regarding the specific use of Poly(2-Hydroxy-2,2-dimethylethyl methacrylate) in biomaterials engineering. The following sections reflect the general potential mentioned in patent literature rather than findings from dedicated research studies.

Tissue Engineering Scaffolds and Matrices

There is a significant lack of specific research on the use of Poly(this compound) for creating tissue engineering scaffolds and matrices. While hydrogels are fundamental to this field, the literature focuses overwhelmingly on other monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA).

Advanced Drug Delivery System Design

No detailed studies were identified that investigate Poly(this compound) as a primary component in advanced drug delivery systems. The development of polymers for controlled release is a major area of research, but this specific polymer does not appear to be a current focus.

Dental Materials and Restorative Applications

Patent literature mentions 2-hydroxy-2-methylpropyl methacrylate as a potential monomer for use in dental materials. google.com It is suggested that its properties could be beneficial, but specific formulations, performance data, or comparative studies against standard dental materials are not available in the reviewed literature. google.com

Contact Lens Materials Science

Polymers based on 2-hydroxy-2-methylpropyl methacrylate have been proposed for use in medical materials, including contact lenses. google.comgoogle.com A patent suggests that its moderate hydrophilicity and lower water solubility compared to PHEMA could be advantageous for creating hydrogels with stable properties. google.com However, there is a lack of published studies that characterize or test contact lenses made from this specific polymer.

Additive Manufacturing (3D Printing) Materials Development

Photocurable Resin Systems

This compound is a component in photocurable resin systems, which are central to several additive manufacturing technologies. These systems rely on the light-induced polymerization of multifunctional monomers and oligomers, a process known as UV-curing. When a photoinitiator absorbs UV light, it generates free radicals, cations, or anions that initiate the polymerization of the monomers, leading to the formation of a densely crosslinked polymer network. This rapid, ambient-temperature curing process is advantageous for its speed and the potential for solvent-free formulations.

Methacrylate monomers are common components in these resins. The composition of these resins often includes a mix of acrylate (B77674) oligomers, reactive diluents, and photoinitiators. Monomers with hydroxyl groups, such as this compound, can participate in creating two-component coating systems when combined with melamine (B1676169) formaldehyde (B43269) resin, TDI, or epoxy resins. The choice of photoinitiator system significantly influences the polymerization kinetics, including the maximum rate of polymerization and the final degree of conversion. Studies have shown that cleavage-type photoinitiators can improve reactivity by generating a higher number of radicals compared to other systems.

Stereolithography (SLA) Applications

Stereolithography (SLA) is a 3D printing technology that fabricates objects by selectively photopolymerizing liquid resins layer by layer. Resins for SLA often contain methacrylate monomers due to their favorable reaction kinetics. The technology allows for the creation of solid objects with intricate geometries by forming networked polymer matrices.

The development of biocompatible photopolymers has expanded the use of SLA in the biomedical field. While many commercial SLA resins have proprietary compositions, research has focused on developing new formulations. For example, resins combining a crosslinkable oligomer like poly(ethylene glycol) dimethacrylate with a hydrogel-forming polymer such as poly(2-hydroxyethyl methacrylate) have been explored for creating medical implants. The ability to entrap water within these polymer matrices makes it possible to fabricate pre-wetted, drug-loaded hydrogels and devices. The presence of hydroxyl-functional methacrylates is crucial for imparting hydrophilicity and providing sites for further functionalization in such applications.

Material Extrusion (FDM) Considerations

Fused Deposition Modeling (FDM) is a material extrusion 3D printing process that builds objects by extruding a molten thermoplastic filament layer by layer. The materials used are typically thermoplastic polymers. While methacrylates are fundamental to photopolymer-based printing like SLA, their direct use in FDM is less common as they are typically thermosetting liquids rather than thermoplastics.

However, polymers derived from methacrylates, such as poly(methyl methacrylate) (PMMA), are used in FDM. Filaments made from PMMA have been developed and tested for applications like manufacturing removable denture bases. Research in this area often compares the properties of FDM-printed parts with those made using other techniques like SLA or conventional methods. Key considerations for FDM materials include their mechanical properties, water sorption and solubility, and surface finish, as these factors influence the performance of the final printed object. While this compound itself is not a primary FDM material, its polymerized or copolymerized forms could potentially be blended with thermoplastics to create composite filaments with modified properties, although this is not a widely documented application.

Separation Science and Membrane Technology

Polymers based on hydroxyl-functional methacrylates are valuable in separation science and membrane technology due to their hydrophilicity and tunable properties. Poly(2-hydroxyethyl methacrylate) (pHEMA), a closely related polymer, is known for its use in creating hydrogel membranes. The properties of these membranes can be customized for specific sensing or separation applications by modifying the synthesis conditions, such as by copolymerizing with other monomers like N,N-dimethylacrylamide.

The performance of these membranes is linked to their swelling and sorption characteristics. Research has shown that the water and ion adsorption capacity of pHEMA-based hydrogel membranes can be increased by incorporating comonomers that enhance hydrophilicity. Such membranes can exhibit different transport features for various cations, making them promising for the development of chemical sensors and biosensors.

In the context of oil/water separation, hydrogel films have been fabricated by coating substrates like stainless steel mesh. A copolymer of 2-(dimethylamino)ethyl methacrylate and methacrylic acid created a super-hydrophilic film that demonstrated high efficiency (over 98%) in separating oil/water mixtures. The membrane allowed water to pass through while intercepting oil, and its performance was responsive to changes in temperature and pH. The principles demonstrated with these related methacrylate polymers suggest the potential for poly(this compound) to be used in similar advanced separation applications, leveraging its hydrophilic nature for creating selective filtration membranes.

Theoretical and Computational Investigations of 2 Hydroxy 2,2 Dimethylethyl Methacrylate and Its Polymers

Density Functional Theory (DFT) Studies

No specific DFT studies on the monomer reactivity, polymerizability, polymerization kinetics, thermodynamics, intermolecular interactions, or solvent effects for 2-Hydroxy-2,2-dimethylethyl methacrylate (B99206) were identified. General DFT studies on other methacrylates have been used to model reactivity and polymerization kinetics, but these findings cannot be directly applied to the unique structure of 2-Hydroxy-2,2-dimethylethyl methacrylate without dedicated computational analysis. ugent.beresearchgate.netacs.orgugent.beresearchgate.net

Monomer Reactivity and Polymerizability Correlations

Information not available in the searched scientific literature.

Computational Analysis of Polymerization Kinetics and Thermodynamics

Information not available in the searched scientific literature.

Intermolecular Interactions and Solvent Effects

Information not available in the searched scientific literature.

Molecular Dynamics (MD) Simulations

Similarly, no specific MD simulations detailing the polymer network formation, structural characterization, or dynamic behavior of poly(this compound) chains and networks were found. Research in this domain has focused on polymers derived from other monomers like HEMA. nih.gov These simulations provide insights into hydrogel structure and dynamics but are not specific to the polymer requested. researchgate.netnih.govrsc.orgmdpi.com

Polymer Network Formation and Structural Characterization

Information not available in the searched scientific literature.

Dynamic Behavior of Poly(this compound) Chains and Networks

Information not available in the searched scientific literature.

Polymer-Water and Polymer-Solvent Interfacial Studies

Detailed research findings from computational studies focusing on the interfacial behavior of poly(this compound) with water and other solvents are not available in the reviewed literature. Such studies would typically involve molecular dynamics simulations to probe the orientation of polymer side chains at the interface, the structure of the surrounding solvent molecules, and the energetics of these interactions. This information is crucial for understanding the wettability, biocompatibility, and anti-fouling properties of a material. Without specific computational models and simulation results for this polymer, a detailed analysis cannot be presented.

Atomistic Modeling of Cross-linked Systems

Similarly, a thorough search did not yield specific atomistic modeling studies on cross-linked networks of this compound. Research in this area would typically focus on building realistic models of the cross-linked polymer network to predict its mechanical properties, swelling behavior in different solvents, and the mobility of small molecules within the network. Key parameters derived from such simulations often include the glass transition temperature, Young's modulus, and diffusion coefficients. The absence of such studies for poly(this compound) means that a data-driven discussion of its cross-linked properties is not possible.

Green Chemistry Principles and Sustainable Development in 2 Hydroxy 2,2 Dimethylethyl Methacrylate Research

Utilization of Renewable Resources for Monomer Production

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of green chemistry. For the production of methacrylate (B99206) monomers, including 2-Hydroxy-2,2-dimethylethyl methacrylate, research is exploring various bio-based routes to reduce the carbon footprint and dependence on finite fossil resources. maastrichtuniversity.nl

One promising avenue is the use of bio-based platform chemicals derived from the fermentation of sugars or the processing of lignocellulosic biomass. For instance, methacrylic acid, a key precursor for methacrylate esters, can be synthesized from bio-derived intermediates such as itaconic acid and citric acid. mdpi.com Additionally, research into the synthesis of methacrylated vegetable oils, such as rapeseed oil, and their subsequent use as polymerizable precursors highlights the potential of biomass in creating functional monomers. nih.gov While direct synthesis routes for this compound from renewable resources are still an area of active research, the foundational chemistries for producing its precursors from biomass are being established.

The synthesis of other functional methacrylates from bio-based sources provides a blueprint for future developments. For example, methacrylated hyaluronic acid, derived from the fermentation of renewable feedstocks, demonstrates the successful modification of a biopolymer to create a functional monomer. nih.gov This approach of functionalizing bio-derived molecules is a key strategy for producing a new generation of sustainable monomers.

Table 1: Potential Bio-based Precursors for Methacrylate Synthesis

PrecursorPotential Renewable SourceRelevance to Methacrylate Production
Methacrylic AcidItaconic Acid, Citric Acid (from fermentation)Key building block for all methacrylate esters.
Bio-based AlcoholsFermentation of sugars (e.g., bio-isobutanol)Reactant for the esterification process to form the methacrylate ester.
Vegetable OilsRapeseed, SoybeanCan be chemically modified to introduce methacrylate functionality. nih.gov
PolysaccharidesStarch, Cellulose, Hyaluronic AcidCan be functionalized to create methacrylated biopolymers. nih.govmdpi.com

Environmentally Benign Polymerization Techniques

The polymerization of this compound can be conducted using various techniques that align with the principles of green chemistry by minimizing the use of hazardous solvents and reducing energy consumption.

Waterborne Systems: A significant advancement in environmentally benign polymerization is the use of water as a solvent, which drastically reduces the emission of volatile organic compounds (VOCs). acs.org Miniemulsion polymerization is one such technique that has been successfully employed for the synthesis of poly(hydroxyurethane)–(meth)acrylic waterborne hybrid dispersions. acs.org This method allows for the creation of stable, water-based polymer dispersions, offering a greener alternative to traditional solvent-based systems. maastrichtuniversity.nl

Controlled Radical Polymerization: Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture and molecular weight, often under milder reaction conditions than conventional free-radical polymerization. soton.ac.ukmdpi.com ATRP of hydroxy-functional methacrylates has been successfully carried out at ambient temperatures in aqueous or methanolic solutions. soton.ac.uk Similarly, RAFT polymerization of hydroxy-functional methacrylates has been demonstrated in aqueous media, further highlighting the potential for environmentally friendly polymerization processes. rsc.org These methods not only reduce the environmental impact but also allow for the synthesis of well-defined polymers with tailored properties.

Photopolymerization: UV-initiated polymerization is another green technique as it can often be performed at room temperature and without the need for solvents. This method has been used for the synthesis of polymer hybrid films involving poly(2-hydroxy ethyl methacrylate), demonstrating a rapid and energy-efficient curing process. nih.gov

Table 2: Comparison of Polymerization Techniques for Hydroxyalkyl Methacrylates

Polymerization TechniqueKey Green AdvantagesTypical Reaction Conditions
Miniemulsion PolymerizationWater-based (VOC-free), good control over particle size. acs.orgTypically 60-80°C in water with a surfactant.
ATRPAmbient temperature possible, control over polymer structure. soton.ac.ukresearchgate.netCan be conducted in water or alcohol at room temperature. soton.ac.uk
RAFT PolymerizationCan be performed in aqueous media, applicable to a wide range of monomers. mdpi.comrsc.orgOften requires thermal initiation but can be adapted to aqueous systems.
PhotopolymerizationSolvent-free, rapid curing at ambient temperature. nih.govRequires a photoinitiator and a UV light source.

Life Cycle Assessment and End-of-Life Considerations for Poly(this compound)

A comprehensive evaluation of the environmental impact of poly(this compound) requires a Life Cycle Assessment (LCA). An LCA is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction, through production and use, to its end-of-life. mdpi.comresearchgate.net

End-of-Life Considerations: The fate of poly(this compound) after its intended use is a critical aspect of its sustainability profile. Due to the robust carbon-carbon backbone of the polymer, it is not readily biodegradable. rsc.org Therefore, research into end-of-life solutions is focused on recycling and controlled degradation.

Chemical Recycling: Thermal degradation, or pyrolysis, is a potential method for the chemical recycling of polymethacrylates. Studies on the thermal degradation of poly(2-hydroxyethyl methacrylate) and poly(2-hydroxypropyl methacrylate) show that these polymers can be broken down into smaller molecules, including the original monomer, although a complex mixture of products is often formed. researchgate.netresearchgate.net Efficiently converting the polymer back to its monomer would enable a closed-loop recycling system.

Designed for Degradability: An alternative approach is to design the polymer to be degradable under specific conditions. This can be achieved by incorporating cleavable linkages into the polymer backbone. For example, the radical copolymerization of 2-hydroxyethyl methacrylate with a cyclic ketene acetal introduces ester linkages that are susceptible to hydrolysis, rendering the polymer degradable. rsc.org Similarly, hydrogels based on poly(2-hydroxyethyl methacrylate) have been made degradable by using a degradable crosslinker and macroinitiator. nih.gov These strategies offer a pathway to materials that can be broken down into smaller, potentially biocompatible or environmentally benign molecules at the end of their life.

Concluding Remarks and Future Research Perspectives

Current Challenges in 2-Hydroxy-2,2-dimethylethyl methacrylate (B99206) Polymer Science

The advancement of polymer science related to 2-Hydroxy-2,2-dimethylethyl methacrylate faces several fundamental challenges, primarily stemming from the monomer's specific chemical structure.

Monomer Synthesis and Purity: One of the initial hurdles is the efficient and high-purity synthesis of this compound itself. While general methods for methacrylate synthesis, such as transesterification or reaction of methacrylic acid with a suitable epoxide, are well-established, optimizing these for this specific sterically hindered tertiary alcohol derivative can be challenging. The presence of the tertiary hydroxyl group may lead to side reactions, such as dehydration, under certain catalytic or thermal conditions, complicating purification and potentially affecting polymerization.

Polymerization Control: Achieving well-defined polymers from this compound presents another significant challenge. The bulky nature of the monomer could influence its reactivity in polymerization processes. While free-radical polymerization is a common method for methacrylates, controlling the molecular weight and dispersity of the resulting polymer can be difficult. Advanced techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offer better control, would need to be specifically adapted for this monomer. The steric hindrance might affect the kinetics and thermodynamics of these controlled radical polymerization techniques.

Polymer Characterization and Property-Structure Relationship: A major gap in the current understanding is the lack of comprehensive data on the physical and chemical properties of poly(this compound). Establishing a clear relationship between the polymer's molecular architecture (e.g., molecular weight, tacticity) and its macroscopic properties (e.g., thermal stability, mechanical strength, solubility) is crucial for predicting its behavior and identifying potential applications. The rigidity imparted by the gem-dimethyl groups and the hydrogen-bonding capability of the hydroxyl group are expected to significantly influence these properties, but detailed experimental data is currently unavailable.

Emerging Trends in Advanced Polymeric Materials Research

The broader field of advanced polymeric materials is witnessing several exciting trends that could provide a roadmap for future research on this compound.

Stimuli-Responsive Polymers: There is a growing interest in "smart" polymers that can respond to external stimuli such as pH, temperature, or light. The hydroxyl group in this compound offers a potential site for modification to impart such responsiveness. For instance, copolymerization with pH-sensitive or thermo-responsive monomers could lead to novel materials for applications in drug delivery, sensors, and soft robotics.

Sustainable and Bio-based Polymers: The development of sustainable polymers from renewable resources is a key trend. While this compound is likely derived from petrochemical sources, future research could explore bio-based synthetic routes. Furthermore, designing polymers that are biodegradable or recyclable is a critical aspect of green polymer chemistry. Investigating the biodegradability of poly(this compound) or its copolymers would be a valuable area of study.

High-Performance Polymers: The quest for polymers with enhanced thermal and mechanical properties is ongoing. The rigid structure of this compound suggests that its polymer could exhibit a high glass transition temperature and good dimensional stability. Research into the synthesis of high molecular weight polymers and the formation of crosslinked networks could lead to the development of high-performance materials for demanding applications.

Interdisciplinary Research Opportunities

The unique chemical functionalities of this compound open up avenues for interdisciplinary research, bridging polymer chemistry with other scientific and engineering fields.

Biomedical Applications: The presence of a hydroxyl group often enhances the biocompatibility of polymers. This makes poly(this compound) a potential candidate for various biomedical applications. Research in collaboration with biomedical engineers and biologists could explore its use in areas such as:

Drug Delivery Systems: The polymer could be formulated into nanoparticles or hydrogels for the controlled release of therapeutic agents.

Tissue Engineering: Scaffolds made from this polymer could provide a suitable environment for cell growth and tissue regeneration.

Biocompatible Coatings: It could be used to coat medical devices and implants to improve their compatibility with biological systems.

Materials Science and Engineering: The potential for high thermal stability and mechanical strength makes this polymer interesting for materials scientists. Collaborative research could focus on:

Advanced Composites: Incorporating the polymer into composite materials to enhance their performance.

Membranes for Separation: Developing membranes for gas or liquid separation processes, where the polymer's properties could be tailored for specific selectivities.

Optical Materials: Investigating the optical properties of the polymer for potential applications in lenses or other optical components, an area where methacrylates have traditionally excelled.

Computational Chemistry: In the absence of extensive experimental data, computational modeling and simulation can provide valuable insights into the properties of this compound and its polymer. Collaboration with computational chemists could help in:

Predicting Polymer Properties: Using molecular dynamics simulations to predict the glass transition temperature, mechanical modulus, and other properties of the polymer.

Understanding Polymerization Mechanisms: Modeling the kinetics and thermodynamics of different polymerization methods to identify optimal synthesis conditions.

Designing Novel Copolymers: Computationally screening different comonomers to design copolymers with desired properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Hydroxy-2,2-dimethylethyl methacrylate, and how do key functional groups manifest in these analyses?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identify the methacrylate ester group (C=O stretch at ~1720 cm⁻¹) and hydroxyl (-OH) stretch (~3400 cm⁻¹). Compare with reference spectra of structurally similar compounds like 2-hydroxyethyl methacrylate (HEMA) .
  • NMR Spectroscopy : Use ¹H NMR to resolve peaks for the dimethyl group (δ ~1.2–1.4 ppm, singlet) and the methacrylate backbone (δ ~5.5–6.1 ppm for vinyl protons). ¹³C NMR will confirm ester carbonyl (δ ~167 ppm) .
    • Data Interpretation : Cross-validate with computational tools (e.g., DFT simulations) to resolve overlapping peaks.

Q. What are the optimal conditions for synthesizing this compound with high purity?

  • Synthesis Protocol :

  • Free Radical Polymerization : Use azobisisobutyronitrile (AIBN, 0.5–1.0 wt%) as an initiator in a solvent (e.g., toluene) at 60–70°C under nitrogen .
  • Purification : Distill under reduced pressure (e.g., 0.1 mmHg, 80–90°C) to remove unreacted monomers. Verify purity via gas chromatography (GC) or HPLC .
    • Critical Parameters : Monitor reaction kinetics using differential scanning calorimetry (DSC) to optimize initiator concentration and temperature.

Q. How should this compound be stored to prevent premature polymerization or degradation?

  • Stability Guidelines :

  • Add stabilizers like hydroquinone or 4-methoxyphenol (≤250 ppm) to inhibit radical formation .
  • Store in amber glass under inert gas (argon/nitrogen) at 4°C, avoiding moisture and light .
    • Incompatibilities : Avoid contact with steel surfaces or oxidizing agents, which may catalyze decomposition .

Advanced Research Questions

Q. How do copolymer composition ratios influence the thermal stability and glass transition temperature (Tg) of polymers derived from this compound?

  • Experimental Design :

  • Synthesize copolymers with methyl methacrylate (MMA) or ethylene glycol dimethacrylate (EGDMA) at varying molar ratios (e.g., 10–50% crosslinker).
  • Analyze thermal stability via thermogravimetric analysis (TGA) and Tg via DSC. Correlate data with Fox equation predictions .
    • Contradiction Resolution : If DSC data conflicts (e.g., broad Tg peaks), use dynamic mechanical analysis (DMA) to assess viscoelastic properties and phase homogeneity .

Q. What mechanisms explain the hydration capacity of hydrogels synthesized from this compound, and how can swelling behavior be modulated?

  • Methodology :

  • Prepare hydrogels via UV-initiated polymerization with photoinitiators (e.g., Irgacure 2959). Measure equilibrium swelling ratio (ESR) in PBS at 37°C .
  • Modify hydrophilicity by copolymerizing with acrylic acid or adjusting crosslinking density.
    • Data Analysis : Use Flory-Rehner theory to relate network structure to swelling kinetics. FTIR can track hydrogen bonding interactions .

Q. How can conflicting IR or NMR data on structural isomerism in this compound derivatives be resolved?

  • Analytical Strategy :

  • Employ 2D NMR (e.g., HSQC, COSY) to distinguish between positional isomers (e.g., 2-hydroxy vs. 1-hydroxy derivatives).
  • Compare experimental IR spectra with computational predictions (e.g., Gaussian software) for candidate structures .
    • Case Study : For ambiguous carbonyl peaks, conduct X-ray crystallography to confirm molecular geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.